molecular formula C13H18BClO2 B1426023 4-Chloro-2-methylphenylboronic acid pinacol ester CAS No. 1030832-75-7

4-Chloro-2-methylphenylboronic acid pinacol ester

Cat. No.: B1426023
CAS No.: 1030832-75-7
M. Wt: 252.55 g/mol
InChI Key: ZIJGXUGXNRWECN-UHFFFAOYSA-N
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Description

4-Chloro-2-methylphenylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. The presence of the 4-chloro-2-methylphenyl group adds to its chemical versatility, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylphenylboronic acid pinacol ester typically involves the reaction of 4-chloro-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

4-Chloro-2-methylphenylboronic acid+PinacolThis compound+Water\text{4-Chloro-2-methylphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} 4-Chloro-2-methylphenylboronic acid+Pinacol→this compound+Water

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or substituted alkene.

    Oxidation: The compound can be oxidized to form the corresponding boronic acid or borate ester.

    Substitution: The chlorine atom in the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Scientific Research Applications

4-Chloro-2-methylphenylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylphenylboronic acid pinacol ester involves the formation of a boronate complex with various nucleophiles. The boron atom in the dioxaborolane ring acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This property is exploited in cross-coupling reactions, where the compound serves as a key intermediate.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylphenylboronic acid
  • 4-Chloro-2-methylphenyl isocyanate
  • 4-Chloro-2-methylphenol

Uniqueness

Compared to similar compounds, 4-Chloro-2-methylphenylboronic acid pinacol ester is unique due to its dioxaborolane ring structure, which imparts distinct reactivity and stability. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where it offers higher yields and selectivity compared to other boronic acids and esters.

Properties

IUPAC Name

2-(4-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO2/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJGXUGXNRWECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030832-75-7
Record name 4-Chloro-2-methylphenylboronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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